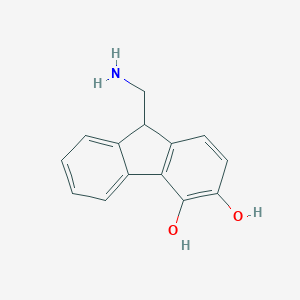

9-(aminomethyl)-9H-fluorene-3,4-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

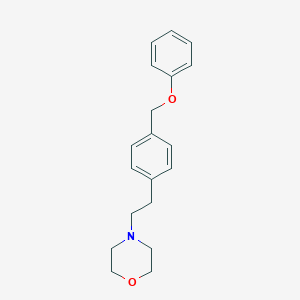

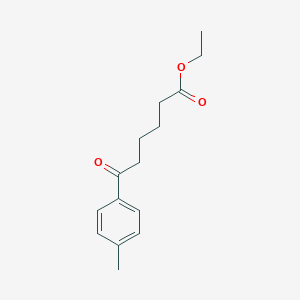

9-アミノメチル-9H-フルオレン-3,4-ジオールは、分子式C14H13NO2、分子量227.26 g/molの化学化合物です .

2. 製法

9-アミノメチル-9H-フルオレン-3,4-ジオールの合成は、いくつかの方法で達成できます。最も一般的な方法の1つは、酢酸ナトリウムと酢酸の存在下で、9-フルオレノンとヒドロキシルアミン塩酸塩を反応させる方法です。 この反応により、9-アミノメチル-9H-フルオレン-3,4-ジオールが黄色い結晶性固体として生成されます. 工業生産方法では、収率と純度を高めるために最適化された反応条件で、同様の合成ルートがより大規模に行われる場合があります。

準備方法

The synthesis of 9-Aminomethyl-9H-fluorene-3,4-diol can be achieved by several methods. One of the most common methods involves the reaction of 9-fluorenone with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. This reaction produces 9-Aminomethyl-9H-fluorene-3,4-diol as a yellow crystalline solid. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

化学反応の分析

9-アミノメチル-9H-フルオレン-3,4-ジオールは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

置換: この化合物は、特に求核置換反応で置換反応を起こす可能性があり、アミノ基を他の求核剤に置き換えることができます。

これらの反応で使用される一般的な試薬や条件には、酸性または塩基性の環境、エタノールやメタノールなどの溶媒、反応を促進する触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

4. 科学研究への応用

医学: 抗腫瘍、抗ウイルス、抗炎症作用を示します。また、アセチルコリンエステラーゼを阻害する能力により、アルツハイマー病の潜在的な治療法としても研究されています。

生物学: DNAとRNAの染色のための蛍光色素として使用され、生物学的研究での検出と可視化に役立ちます。

材料科学: 高い電子移動度とフォトルミネッセンス特性により、有機発光ダイオード(OLED)の成分として使用されています。

科学的研究の応用

Medicine: It exhibits anti-tumor, anti-viral, and anti-inflammatory properties. It has also been studied as a potential treatment for Alzheimer’s disease due to its ability to inhibit acetylcholinesterase.

Biology: It is used as a fluorescent dye for staining DNA and RNA, making it useful for detection and visualization in biological research.

Materials Science: It is used as a component in organic light-emitting diodes (OLEDs) due to its high electron mobility and photoluminescence properties.

作用機序

9-アミノメチル-9H-フルオレン-3,4-ジオールの作用機序は、その用途によって異なります:

医学: 脳内でアセチルコリンを分解する酵素であるアセチルコリンエステラーゼの活性を阻害します。この阻害により、アセチルコリンのレベルが上昇し、認知機能が向上する可能性があります。また、トポイソメラーゼIIとDNA合成を阻害することにより、癌細胞でアポトーシス(プログラムされた細胞死)を誘導します。

生物学: DNAとRNAに結合し、蛍光顕微鏡で検出できる蛍光を引き起こします。

材料科学: 電子を輸送し、光を放出する能力により、OLEDの成分として使用されています。

6. 類似化合物の比較

9-アミノメチル-9H-フルオレン-3,4-ジオールは、その特性と用途の組み合わせによりユニークです。類似の化合物には、以下が含まれます。

9-アミノアクリジン: 抗腫瘍および抗ウイルス特性で知られるアクリジンの誘導体。

3,4-ジヒドロキシ-9H-フルオレン-9-メタンアミン: 類似の構造的特徴を持つが、官能基が異なる別の化合物。

これらの化合物は、9-アミノメチル-9H-フルオレン-3,4-ジオールと一部の特性を共有していますが、特定の用途と作用機序が異なります .

類似化合物との比較

9-Aminomethyl-9H-fluorene-3,4-diol is unique due to its combination of properties and applications. Similar compounds include:

9-Aminoacridine: A derivative of acridine, known for its anti-tumor and anti-viral properties.

3,4-Dihydroxy-9H-fluorene-9-methanamine: Another compound with similar structural features but different functional groups.

These compounds share some properties with 9-Aminomethyl-9H-fluorene-3,4-diol but differ in their specific applications and mechanisms of action .

特性

CAS番号 |

103692-53-1 |

|---|---|

分子式 |

C14H13NO2 |

分子量 |

227.26 g/mol |

IUPAC名 |

9-(aminomethyl)-9H-fluorene-3,4-diol |

InChI |

InChI=1S/C14H13NO2/c15-7-11-8-3-1-2-4-9(8)13-10(11)5-6-12(16)14(13)17/h1-6,11,16-17H,7,15H2 |

InChIキー |

YLOTUMWDVNOPBU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(C3=C2C(=C(C=C3)O)O)CN |

正規SMILES |

C1=CC=C2C(=C1)C(C3=C2C(=C(C=C3)O)O)CN |

同義語 |

3,4-DFMA 3,4-dihydroxy-9H-fluorene-9-methanamine SK and F 103243 SK and F 103243 hydrobromide SK and F-103243 SKF 103243 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B9041.png)

![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)